molecular formula C13H12FNO B13617273 3-(4-Fluorophenyl)-5-methoxyaniline

3-(4-Fluorophenyl)-5-methoxyaniline

Cat. No.: B13617273
M. Wt: 217.24 g/mol
InChI Key: FBRIJPXGYNDQRW-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-5-methoxyaniline is an organic compound that belongs to the class of aromatic amines It features a fluorophenyl group and a methoxy group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-5-methoxyaniline typically involves the following steps:

    Nitration: The starting material, 4-fluoroaniline, undergoes nitration to form 4-fluoro-3-nitroaniline.

    Reduction: The nitro group in 4-fluoro-3-nitroaniline is reduced to an amino group, yielding 4-fluoro-3-aminophenylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and high-yield reaction conditions to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-5-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the positions ortho and para to the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.

Major Products

    Oxidation: Nitro and nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-(4-Fluorophenyl)-5-methoxyaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-5-methoxyaniline depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity. For example, it could act as an inhibitor of certain kinases or proteases.

    Chemical Reactivity: The presence of the fluorophenyl and methoxy groups can influence its reactivity, making it a useful intermediate in various synthetic pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-5-methoxyaniline: Similar structure but with a chlorine atom instead of fluorine.

    3-(4-Bromophenyl)-5-methoxyaniline: Similar structure but with a bromine atom instead of fluorine.

    3-(4-Methylphenyl)-5-methoxyaniline: Similar structure but with a methyl group instead of fluorine.

Uniqueness

3-(4-Fluorophenyl)-5-methoxyaniline is unique due to the presence of the fluorine atom, which can significantly influence its electronic properties and reactivity. Fluorine atoms are known to enhance the stability and bioactivity of organic compounds, making this compound particularly valuable in medicinal chemistry and materials science.

Properties

Molecular Formula

C13H12FNO

Molecular Weight

217.24 g/mol

IUPAC Name

3-(4-fluorophenyl)-5-methoxyaniline

InChI

InChI=1S/C13H12FNO/c1-16-13-7-10(6-12(15)8-13)9-2-4-11(14)5-3-9/h2-8H,15H2,1H3

InChI Key

FBRIJPXGYNDQRW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)N)C2=CC=C(C=C2)F

Origin of Product

United States

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